N-(3-Oxohexanoyl)-L-homoserine lactone

Übersicht

Beschreibung

N-(3-Oxohexanoyl)-L-homoserine lactone (HSL) is a significant signaling molecule in bacterial communication systems known as quorum sensing. It plays a crucial role in controlling various bacterial processes, including bioluminescence, virulence factor production, and biofilm formation (Schaefer et al., 1996).

Synthesis Analysis

HSL is synthesized by various bacteria through enzymatic reactions involving acyl homoserine lactone synthase. This enzyme catalyzes the formation of HSL using substrates like S-adenosylmethionine and acylated acyl carrier proteins (Watson et al., 2002).

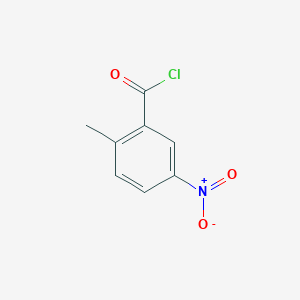

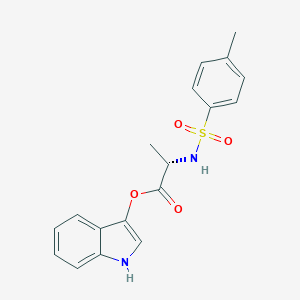

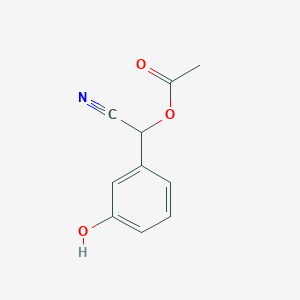

Molecular Structure Analysis

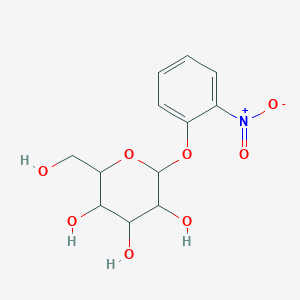

HSL has a lactone ring and an acyl side chain, with the molecular structure featuring specific carbon chain lengths and functional groups. This structure is crucial for its biological activity and specificity in bacterial communication (Zimmermann et al., 2006).

Chemical Reactions and Properties

HSL undergoes various chemical reactions, including enzymatic degradation and pH-dependent hydrolysis. Its stability and activity can be influenced by environmental factors like pH and temperature (Delalande et al., 2005).

Physical Properties Analysis

HSL is characterized by properties like solubility in organic solvents and specific boiling and melting points. These properties are influenced by the acyl chain length and the presence of functional groups (Charlton et al., 2000).

Wissenschaftliche Forschungsanwendungen

Bacterial Quorum-Sensing Regulation : It is used in developing methods for target identification in chemical genetics, particularly in bacterial quorum-sensing regulation (Spandl et al., 2008).

Regulation of Antibiotic Production : It regulates the production of carbapenem antibiotic in Erwinia carotovora, with its L-isomer showing greater activity (Bainton et al., 1992).

Quorum Sensing in Vibrio fischeri : It acts as a natural ligand for the quorum sensing transcriptional regulator LuxR in Vibrio fischeri, influencing the expression of bioluminescence (Castang et al., 2004).

Chemical Communication in Bacteria : N-(3-Oxohexanoyl)-L-homoserine lactone serves as a chemical communication signal in bacteria, regulating various physiological processes like bioluminescence and antibiotic production (Salmond et al., 1995).

Use as a Biological Label : It is biologically active and can be used as a label for Vibrio fischeri autinducers (Kaplan et al., 1985).

Activation of Lux System in Vibrio fischeri : It activates the lux system in a dose-dependent manner in Vibrio fischeri (Kuo et al., 1994).

Signaling in Gram-Negative Bacteria : N-Acyl homoserine lactone (AHL) serves as a signaling molecule for quorum sensing in Gram-negative bacteria, influencing pathogenicity (Tan et al., 2014).

Method for Quantifying 3-oxoacyl Homoserine Lactones : A method for quantifying 3-oxoacyl homoserine lactones, a major class of quorum-sensing signals in Gram-negative bacteria, was developed and applied to a model bacterial biofilm (Charlton et al., 2000).

Zukünftige Richtungen

The ability to generate bacterial quorum-sensing signaling molecules in plants offers novel opportunities for disease control and for manipulating plant/microbe interactions . The self-induced dynamic temporal regulation cascade circuit library can enable the expression of target genes with sequential changes at different times, effectively solving the balance problem between cell growth and product synthesis in two-stage fermentation and expanding the application of dynamic regulatory strategies in the field of metabolic engineering .

Eigenschaften

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Oxohexanoyl)-L-homoserine lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.